LMK-235 - 1418033-25-6

LMK-235

Catalog Number: EVT-287952
CAS Number: 1418033-25-6
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LMK-235, chemically known as N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide, is a potent and selective histone deacetylase inhibitor (HDACi) currently under investigation for its potential therapeutic applications in various diseases, including cancer. [] It belongs to the hydroxamate-based class of HDAC inhibitors and exhibits a distinct selectivity profile for HDAC4 and HDAC5. []

Mocetinostat (MGCD0103)

  • Compound Description: Mocetinostat is a benzamide-based HDAC inhibitor with selectivity for HDACs 1, 2, and 3. It has shown anti-tumor activity in preclinical models. []
  • Relevance: Mocetinostat serves as a comparative HDAC inhibitor in studies exploring the synergistic potential of combining HDAC inhibitors with other agents. While LMK-235 targets HDAC4/5, Mocetinostat's activity against HDACs 1, 2, and 3 provides complementary inhibition, potentially contributing to a more robust anti-cancer effect. This combination strategy is particularly relevant in cancers like pancreatic ductal adenocarcinoma (PDAC), where targeting multiple HDACs appears crucial for therapeutic benefit. []

Romidepsin (FK228, Depsipeptide)

  • Compound Description: Romidepsin is a cyclic peptide HDAC inhibitor with potent activity against HDACs 1 and 2. It is FDA-approved for the treatment of cutaneous T-cell lymphoma and peripheral T-cell lymphoma. []
  • Relevance: Romidepsin serves as a comparative HDAC inhibitor, particularly in exploring the synergistic potential of targeting multiple HDAC isoforms. Its potent activity against HDAC1/2, in contrast to LMK-235's focus on HDAC4/5, highlights the importance of combined HDAC inhibition in certain cancers, such as pancreatic ductal adenocarcinoma. This combinatorial approach aims to enhance therapeutic efficacy. []

ACY-1215

  • Compound Description: ACY-1215 is a selective HDAC6 inhibitor. It has shown preclinical activity in various cancers and is being investigated for potential therapeutic applications. []
  • Relevance: ACY-1215, being a selective HDAC6 inhibitor, further emphasizes the importance of targeting specific HDAC isoforms. When combined with LMK-235, which targets HDAC4/5, and other agents like Romidepsin (targeting HDAC1/2), ACY-1215 contributes to a more comprehensive HDAC inhibition strategy. This approach shows promise in enhancing the therapeutic effectiveness against certain cancers, such as PDAC. []
  • Compound Description: Trichostatin A is a naturally occurring hydroxamic acid that acts as a broad-spectrum inhibitor of class I and II HDACs. []
  • Relevance: Trichostatin A serves as a reference compound to assess the potential advantages of selective HDAC inhibition by LMK-235. While both compounds exhibit inhibitory effects on cellular HDACs, LMK-235 demonstrates a distinct selectivity profile, potentially offering greater efficacy and a more favorable safety profile compared to the broad-spectrum inhibition by TSA. []

Vorinostat (SAHA)

  • Compound Description: Vorinostat is a hydroxamic acid-based HDAC inhibitor that targets a broad range of class I and II HDACs. It was the first HDAC inhibitor approved for cancer therapy. []
  • Relevance: Vorinostat serves as a benchmark for comparing the efficacy and selectivity of LMK-235. Although both compounds share structural similarities as hydroxamate-based HDAC inhibitors, LMK-235 displays a more selective inhibition profile, particularly toward HDAC4 and HDAC5, compared to the broader activity of Vorinostat. This selectivity may contribute to improved potency and potentially fewer off-target effects. []

Entinostat (MS-275)

  • Compound Description: Entinostat is a benzamide-based HDAC inhibitor that primarily targets HDACs 1, 2, and 3. It has demonstrated anti-tumor activity in various preclinical cancer models and is under investigation in clinical trials. [, ]
  • Relevance: Entinostat, similar to Mocetinostat, represents another HDAC inhibitor with a different isoform selectivity profile compared to LMK-235. This difference highlights the rationale for investigating combinatorial strategies that target multiple HDAC isoforms to maximize therapeutic benefit. [] Its inclusion in research alongside LMK-235 allows for a comparative analysis of their efficacy and safety profiles. []
  • Compound Description: Tubastatin A is a selective HDAC6 inhibitor known for its anti-inflammatory and neuroprotective properties. It has shown promising results in preclinical studies for treating various conditions. []
  • Relevance: Tubastatin A serves as another comparative control in studies evaluating the impact of HDAC inhibition. Its selectivity for HDAC6, in contrast to the broader activity of compounds like Trichostatin A or the distinct profile of LMK-235 targeting HDAC4/5, aids in understanding the specific roles different HDAC isoforms play in various biological processes and their potential as therapeutic targets. []

Tasquinimod

  • Compound Description: Tasquinimod is a second-generation quinoline-3-carboxamide derivative that exhibits selectivity for HDAC4. It has demonstrated anti-tumor and anti-angiogenic effects in preclinical models and has been investigated in clinical trials for various cancer types. [, ]
  • Relevance: Tasquinimod holds relevance due to its selectivity for HDAC4, one of the primary targets of LMK-235. This shared target enables researchers to discern the specific contributions of HDAC4 inhibition from the combined effect on both HDAC4 and HDAC5 exerted by LMK-235. [] Studying their comparative efficacy and mechanisms of action provides valuable insights for developing more targeted and effective HDAC inhibitor-based therapies. []

Valproic acid (VPA)

  • Compound Description: Valproic acid is a branched short-chain fatty acid with anticonvulsant properties, primarily used to treat epilepsy. It also exhibits HDAC inhibitory activity, particularly toward class I HDACs. []
  • Relevance: Valproic acid serves as a comparative agent, highlighting the significance of selective HDAC inhibition over pan-HDAC inhibition. While both compounds impact SSTR2 expression and [111In]In-DOTATATE uptake in neuroendocrine tumor cells, the reversible nature of VPA's effects underscores the potential benefits of LMK-235, suggesting a more targeted approach with possibly prolonged therapeutic outcomes. []
Overview

LMK-235 is a selective inhibitor of class IIa histone deacetylases, particularly targeting histone deacetylase 4. This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly bone diseases and certain cancers. By inhibiting histone deacetylases, LMK-235 influences gene expression related to cell differentiation and proliferation.

Source

The compound was developed and characterized in several studies focused on its pharmacological properties and mechanisms of action. Key research articles detail its synthesis, biological activity, and potential clinical applications, particularly in the context of osteoclastogenesis and odontoblast differentiation .

Classification

LMK-235 falls under the category of histone deacetylase inhibitors. These compounds are known for their role in modifying chromatin structure and regulating gene expression, making them valuable in cancer therapy and regenerative medicine.

Synthesis Analysis

The synthesis of LMK-235 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as 4-cyano-2-fluorobenzoic acid.
  2. Reactions:
    • The initial step involves heating the precursor with hydroxylamine to produce an intermediate compound.
    • This intermediate is then reacted with trifluoroacetic anhydride in pyridine to yield another key intermediate.
    • Finally, coupling reactions with specific amines are performed to produce LMK-235.
  3. Yield and Purity: The synthesis process has been optimized to achieve high yields (70–80%) and purity, confirmed through techniques such as high-performance liquid chromatography .
Molecular Structure Analysis

LMK-235's molecular structure is characterized by its specific functional groups that facilitate its interaction with histone deacetylases.

  • Molecular Formula: C₁₁H₁₃F₄N₄O₃
  • Molecular Weight: Approximately 304.24 g/mol
  • Structural Features:
    • The presence of a fluorinated aromatic ring enhances its binding affinity.
    • Functional groups such as amides contribute to its biological activity.

The detailed structural data can be derived from nuclear magnetic resonance spectroscopy and mass spectrometry analyses conducted during its characterization .

Chemical Reactions Analysis

LMK-235 participates in various chemical reactions primarily through its interaction with histone deacetylases:

  1. Inhibition Mechanism: The compound binds to the active site of histone deacetylase 4, preventing substrate access and thereby inhibiting enzyme activity.
  2. Cellular Effects:
    • Inhibition of osteoclastogenesis has been observed, leading to decreased bone resorption.
    • Promotion of osteoblast differentiation has also been documented, enhancing bone formation .

The reactions can be quantitatively analyzed using assays that measure cell viability and gene expression changes in response to LMK-235 treatment.

Mechanism of Action

The mechanism by which LMK-235 exerts its effects involves several biological pathways:

  1. Histone Acetylation: By inhibiting histone deacetylase 4, LMK-235 increases the acetylation levels of histones, leading to a more relaxed chromatin structure and enhanced transcription of target genes involved in osteoblast differentiation and function.
  2. Gene Expression Modulation: The compound upregulates genes associated with osteogenesis (e.g., alkaline phosphatase) while downregulating those promoting osteoclast differentiation (e.g., RANKL signaling pathways) .
  3. Cellular Signaling Pathways: LMK-235 influences signaling pathways such as the mechanistic target of rapamycin pathway, which is crucial for cell growth and metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from moisture and light.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data regarding these properties can be obtained through standard laboratory testing methods including solubility tests and stability assessments under varying environmental conditions .

Applications

LMK-235 has several promising applications in scientific research and potential therapeutic uses:

  1. Bone Diseases: Its ability to inhibit osteoclastogenesis makes it a candidate for treating osteoporosis and other bone-related disorders by promoting bone formation while reducing resorption .
  2. Cancer Therapy: The compound has shown efficacy in inhibiting tumor growth in pancreatic neuroendocrine tumors by modifying gene expression profiles associated with cancer progression .
  3. Regenerative Medicine: Due to its role in promoting odontoblast differentiation, LMK-235 may be utilized in dental tissue engineering applications .

Properties

CAS Number

1418033-25-6

Product Name

LMK-235

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethylbenzamide

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C15H22N2O4/c1-11-8-12(2)10-13(9-11)15(19)17-21-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

VRYZCEONIWEUAV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

Solubility

Soluble in DMSO, not in water

Synonyms

LMK235; LMK 235; LMK-235.

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.